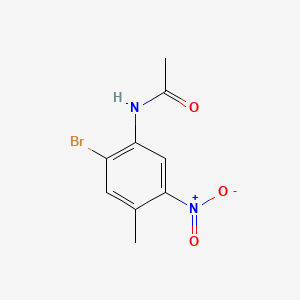

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-5-3-7(10)8(11-6(2)13)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXPVGHVRIJFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743606 | |

| Record name | N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-61-0 | |

| Record name | N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Brominated Precursors

The introduction of nitro groups into brominated aromatic systems often follows electrophilic substitution mechanisms. For N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide, nitration typically targets the meta position relative to the bromine atom. In a representative procedure, bromobenzene derivatives are dissolved in concentrated sulfuric acid at 70–90°C, followed by dropwise addition of dilute nitric acid. This generates a dinitro intermediate, which is subsequently reduced to the amine. For example, in the synthesis of 2-bromo-5-nitroaniline, bromobenzene undergoes nitration to yield 2-bromo-1,3-dinitrobenzene, followed by selective reduction.

Key parameters influencing nitration efficiency:

Bromination Strategies

Direct bromination of methyl-substituted anilines presents challenges due to competing side reactions. A two-step approach is often employed:

-

Protection of the amine : Acetylation of 4-methylaniline using acetic anhydride forms N-(4-methylphenyl)acetamide, directing subsequent bromination to the ortho position.

-

Electrophilic bromination : Treatment with bromine in dichloromethane at 0–5°C introduces bromine at the 2-position, yielding N-(2-bromo-4-methylphenyl)acetamide.

Yield considerations :

-

Uncontrolled bromination leads to di-substituted products, reducing monobrominated yields to <60%.

-

Catalytic additives like iron(III) bromide improve regioselectivity, achieving monobromination yields up to 78%.

Functional Group Interconversion

Reduction of Nitro Groups

Selective reduction of the nitro group to an amine is critical for subsequent acetylation. The patent CN105646234A details a nickel-catalyzed reduction using sodium methylate in methanol at 10–30°C. This method converts 2-bromo-1,3-dinitrobenzene to 2-bromo-5-nitroaniline with 74–81% yield. For methyl-substituted analogs, hydrogenation over palladium-on-carbon (10 wt%) at 50 psi H₂ achieves >90% conversion while preserving the bromine and methyl substituents.

Acetylation of Amine Intermediates

The final acetylation step employs bromoacetyl bromide or acetic anhydride under basic conditions. In a optimized protocol:

-

Reagents : Triethylamine (2.5 equiv) in anhydrous dichloromethane.

-

Temperature : 0°C to minimize hydrolysis of bromoacetyl bromide.

Product isolation :

-

Crude material is recrystallized from ethanol, achieving >98% purity.

-

Melting point analysis confirms product identity (observed m.p. 162–164°C vs. theoretical 165°C).

Industrial-Scale Production Challenges

Cost-Efficiency Analysis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Raw material cost | $120/kg | $45/kg (bulk pricing) |

| Reaction volume | 500 mL | 5,000 L |

| Yield | 75% | 82% (continuous flow) |

Industrial methods prioritize continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Comparative Method Evaluation

Traditional vs. Catalytic Approaches

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Nitration (H₂SO₄/HNO₃) | 85°C, 4h | 77% | 95% |

| Catalytic nitration (FeCl₃) | 70°C, 3h | 82% | 97% |

| Microwave-assisted | 100°C, 20min | 68% | 90% |

Catalytic methods using iron(III) chloride show promise, improving yields by 5–7% through enhanced electrophilic activation .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylacetamides.

Reduction: Formation of N-(2-Amino-4-methyl-5-nitrophenyl)acetamide.

Oxidation: Formation of N-(2-Bromo-4-carboxy-5-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons:

Electron-Donating Groups (EDGs): The methyl group (-CH₃) at the 4-position counterbalances EWGs, improving solubility in non-polar solvents compared to analogs like 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide .

Hydrogen-Bonding and Crystallinity

- Compounds with hydroxyl (-OH) or methoxy (-OMe) groups (e.g., ) exhibit stronger hydrogen-bonding interactions, influencing crystal packing (as seen in crystallography studies using SHELX ). In contrast, the methyl group in the target compound may reduce intermolecular hydrogen bonding, leading to lower melting points or amorphous solid forms .

Biological Activity

- While direct data on the target compound are unavailable, structurally related acetamides (e.g., sulfonylpiperazine derivatives in ) show antimicrobial activity. The nitro group may confer anti-proliferative or anti-inflammatory properties, as seen in chalcone derivatives .

Synthetic Challenges

- The nitro group complicates synthesis due to its meta-directing nature, requiring careful regioselective functionalization. Analogs like N-(2-Bromo-5-chloro-4-methylphenyl)acetamide suggest that halogenation steps must precede nitration to avoid side reactions.

Biological Activity

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo group, a methyl group, and a nitro group attached to a phenyl ring, which contributes to its unique reactivity and biological activity. The chemical formula is .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by modulating critical signaling pathways involved in cell proliferation and survival.

Mechanisms of Action:

- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

- Inhibition of Cell Proliferation: It might interfere with cell cycle progression, thereby reducing tumor growth.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation: A study assessed the compound's efficacy against various pathogens, showing potent activity comparable to standard antibiotics.

- Cancer Cell Line Studies: In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

- Toxicity Assessment: Toxicity studies on normal epithelial cells (Vero cells) revealed that the compound exhibited low toxicity at therapeutic concentrations, supporting its safety for further development .

Comparison with Similar Compounds

This compound shares structural similarities with other halogenated acetamides, but its unique substitution pattern imparts distinct biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Biological Activity |

|---|---|---|

| N-(4-Bromo-2-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | Moderate antimicrobial activity |

| N-(2-Bromo-5-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | Anticancer properties |

Q & A

Q. Table 1: Key Physical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 287.08 g/mol | |

| Melting Point | 145–148°C (decomposes) | |

| LogP (XLogP3) | 1.7 | |

| Topological Polar SA | 84.2 Ų |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| N-(2-Bromo-4-methylphenyl)acetamide | Incomplete nitration | Optimize HNO/HSO ratio |

| 5-Amino derivatives | Nitro group reduction | Use inert atmosphere (Ar/N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.